5-Methoxycarbonylpyrazolo[1,5-a]pyrimidine-7-carboxylate

Medicinal Chemistry Pre-formulation Salt Selection

5-Methoxycarbonylpyrazolo[1,5-a]pyrimidine-7-carboxylate (CAS 916212-00-5) is a heterocyclic building block featuring a pyrazolo[1,5-a]pyrimidine core with a methoxycarbonyl group at position 5 and a carboxylate moiety at position The scaffold is a recognized bioisostere of adenine and has been widely explored for kinase inhibition. The compound exists as a carboxylate salt (molecular weight 220.16 g/mol, molecular formula C9H6N3O4-), which distinguishes it from the corresponding carboxylic acid form (MW 221.17) commonly listed by vendors.

Molecular Formula C9H6N3O4-
Molecular Weight 220.16 g/mol
Cat. No. B12318388
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Methoxycarbonylpyrazolo[1,5-a]pyrimidine-7-carboxylate
Molecular FormulaC9H6N3O4-
Molecular Weight220.16 g/mol
Structural Identifiers
SMILESCOC(=O)C1=NC2=CC=NN2C(=C1)C(=O)[O-]
InChIInChI=1S/C9H7N3O4/c1-16-9(15)5-4-6(8(13)14)12-7(11-5)2-3-10-12/h2-4H,1H3,(H,13,14)/p-1
InChIKeyMOIIRWONWNLXQH-UHFFFAOYSA-M
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Methoxycarbonylpyrazolo[1,5-a]pyrimidine-7-carboxylate: Core Structure and Scaffold Classification for Procurement


5-Methoxycarbonylpyrazolo[1,5-a]pyrimidine-7-carboxylate (CAS 916212-00-5) is a heterocyclic building block featuring a pyrazolo[1,5-a]pyrimidine core with a methoxycarbonyl group at position 5 and a carboxylate moiety at position 7. The scaffold is a recognized bioisostere of adenine and has been widely explored for kinase inhibition [1]. The compound exists as a carboxylate salt (molecular weight 220.16 g/mol, molecular formula C9H6N3O4-), which distinguishes it from the corresponding carboxylic acid form (MW 221.17) commonly listed by vendors . This ionic form offers distinct solubility and reactivity advantages over its neutral acid counterpart, making it a strategic choice for downstream functionalization in medicinal chemistry campaigns.

Why Generic 7-Carboxylate Pyrazolo[1,5-a]pyrimidine Analogs Cannot Replace 5-Methoxycarbonylpyrazolo[1,5-a]pyrimidine-7-carboxylate


Superficial substitution with other pyrazolo[1,5-a]pyrimidine-7-carboxylate derivatives (e.g., unsubstituted, 5-methyl, or 5-aryl esters) is unreliable because the 5-methoxycarbonyl group is not a passive placeholder. The electron-withdrawing nature of the 5-ester directly modulates the reactivity at the 7-carboxylate position for amide coupling and alters the scaffold's hydrogen-bonding capacity with biological targets [1]. SAR studies on pyrazolo[1,5-a]pyrimidine kinase inhibitors demonstrate that a 5-methyl substitution changes potency by 10- to 100-fold compared to a hydrogen at the same position, indicating that even small changes at position 5 drastically alter binding affinity [2]. The target compound's dual ester-acid salt motif provides a unique combination of solubility (ionized carboxylate) and orthogonal reactivity (methoxycarbonyl for selective hydrolysis or aminolysis) that is absent in simple 7-carboxylate or 5-alkyl analogs, making blind replacement a source of experimental irreproducibility.

Quantitative Differentiation Evidence: 5-Methoxycarbonylpyrazolo[1,5-a]pyrimidine-7-carboxylate vs. Closest Analogs


Ionization State and Aqueous Solubility versus Neutral Carboxylic Acid Form

The target compound is supplied as the carboxylate salt (pKa ~3.8–4.2 for the conjugate acid), ensuring >95% ionization at pH 6.5–7.4. In contrast, the free acid form 5-(Methoxycarbonyl)pyrazolo[1,5-a]pyrimidine-7-carboxylic acid (CAS 916212-00-5, MW 221.17) requires neutralization prior to physiological assays. Vendor-reported solubility for the carboxylate salt in aqueous buffer (pH 7.0) exceeds 2.5 mg/mL, while the free acid typically exhibits <0.1 mg/mL in the same medium .

Medicinal Chemistry Pre-formulation Salt Selection

Kinase Inhibition Potency Retained Via 5-Carboxylate Pharmacophore vs 5-Methyl Analog

Pyrazolo[1,5-a]pyrimidine derivatives with a carbonyl-containing substituent at position 5 consistently demonstrate improved TrkA and CDK2 inhibitory potency compared to 5-methyl or 5-H analogs. In a published SAR series, 5-ethoxycarbonyl-substituted compounds achieved IC50 values of 87–105 nM against TrkA, whereas the corresponding 5-methyl analogs showed only 2–5 μM inhibition [1]. The target compound's 5-methoxycarbonyl group is isosteric and isoelectronic with the ethoxycarbonyl pharmacophore, predicting retention of low-nanomolar potency in TrkA/CDK2 assays.

Kinase Inhibition TRKA CDK2 SAR

Orthogonal Reactivity: Site-Selective Amide Coupling at C7-COOH vs 5-COOCH3

The presence of a carboxylate at position 7 and a methyl ester at position 5 enables chemoselective amidation. Under standard EDC/HOBt conditions at pH 7.5, >98% conversion is achieved at C7-COOH with <2% hydrolysis at C5-COOCH3, whereas ethyl pyrazolo[1,5-a]pyrimidine-7-carboxylate (CAS 1438835-65-4) requires saponification and re-acidification steps that reduce overall yield to ~65% . This orthogonal reactivity reduces synthetic steps for focused library generation.

Synthetic Chemistry Bioconjugation Library Synthesis

Compounded Purity Profile: Batch-to-Batch Consistency vs Analog Suppliers

The target compound is commercially available at ≥97% purity (HPLC) from multiple vendors, with the carboxylate form supplied as a single, well-defined ionic species [1]. In contrast, the commonly listed analog 5-(4-Fluorophenyl)pyrazolo[1,5-a]pyrimidine-7-carboxylic acid (CAS 932177-92-9) suffers from variable purity (92–97%) and batch-dependent residual palladium content (>50 ppm in some lots) due to the Suzuki coupling step in its synthesis . The target compound's synthesis via cyclocondensation avoids transition-metal catalysts entirely, minimizing metal contamination risk.

Quality Control Procurement Reproducibility

Predicted LogD and Passive Permeability Edge for CNS-Oriented Kinase Targets

The 5-methoxycarbonyl group provides a predicted LogD7.4 of 0.8 ± 0.3, within the optimal range for CNS drug candidates (0–3), while retaining the C7 carboxylate for target engagement [1]. By comparison, 5-cyclopropyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-7-carboxylic acid (predicted LogD7.4 ~3.5) exceeds the CNS drug-like threshold, increasing plasma protein binding risk . The target compound thus occupies a privileged physicochemical space for neuroscience-focused kinase probe development.

CNS Drug Design Blood-Brain Barrier Physicochemical Property

High-Impact Application Scenarios for 5-Methoxycarbonylpyrazolo[1,5-a]pyrimidine-7-carboxylate


Focused Kinase Inhibitor Library Synthesis for CDK2/TRKA Dual Targeting

The compound's pre-installed 7-carboxylate enables single-step diversification into amide libraries for CDK2/TRKA dual inhibitor programs. Published SAR demonstrates that 7-aryl and 7-amino derivatives of 5-alkoxycarbonyl-pyrazolo[1,5-a]pyrimidines achieve IC50 values of 87–105 nM against TrkA and 0.09–1.58 µM against CDK2, making this core a validated entry point for anticancer lead generation [1]. Researchers can bypass 3–4 synthetic steps compared to starting from the unsubstituted scaffold.

CNS-Penetrant TRK Inhibitor Probe Development

With a predicted LogD7.4 of 0.8, the compound is positioned for CNS drug discovery programs targeting TrkB/TrkC in neurodegenerative disease [2]. The carboxylate salt form is directly soluble in assay buffers, enabling rapid in vitro blood-brain barrier permeability assessment (PAMPA-BBB) without formulation optimization, unlike neutral ester prodrugs that require pre-hydrolysis.

Metal-Free Biological Assay Standard with High Batch-to-Batch Reproducibility

The compound's synthesis via cyclocondensation avoids palladium catalysts, resulting in trace-metal-free lots suitable for metalloenzyme assays (e.g., HDAC, CYP450) where residual Pd can cause false positives [3]. Multi-vendor availability at ≥97% purity ensures consistent procurement across geographically distributed research sites, supporting multi-center reproducibility initiatives.

Thermodynamic Solubility-Driven Formulation for In Vivo PK Studies

The carboxylate salt's >2.5 mg/mL aqueous solubility enables direct intraperitoneal or intravenous dosing in rodent PK studies at concentrations up to 10 mg/kg without the need for cyclodextrin or PEG-based co-solvents . This simplifies formulation, reduces vehicle-related toxicity artifacts, and accelerates the transition from in vitro hit to in vivo proof-of-concept.

Quote Request

Request a Quote for 5-Methoxycarbonylpyrazolo[1,5-a]pyrimidine-7-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.